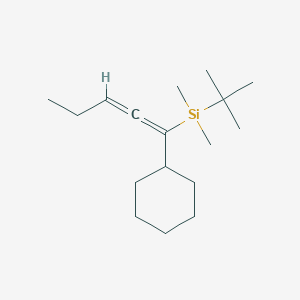
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane is an organosilicon compound with a unique structure that combines a cyclohexyl group, a penta-1,2-dienyl group, and a tert-butyl group attached to a dimethylsilane moiety.
Preparation Methods
The synthesis of tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylpenta-1,2-dien-1-yl lithium with tert-butylchlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce the corresponding silanes.
Substitution: The compound can participate in substitution reactions where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research into organosilicon compounds has shown potential for developing new pharmaceuticals. This compound could serve as a building block for such drugs.
Industry: In specialized industrial applications, it may be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism by which tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved are typically related to the formation and breaking of silicon-carbon bonds .
Comparison with Similar Compounds
Similar compounds to tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)dimethylsilane include:
tert-Butyl(1-cyclohexen-1-yloxy)dimethylsilane: This compound has a similar structure but with an oxygen atom replacing the penta-1,2-dienyl group.
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yloxy)dimethylsilane: Similar to the target compound but with an additional oxygen atom in the structure.
tert-Butyl(1-cyclohexylpenta-1,2-dien-1-yl)trimethylsilane: This compound has a trimethylsilane group instead of a dimethylsilane group.
Properties
CAS No. |
118226-65-6 |
|---|---|
Molecular Formula |
C17H32Si |
Molecular Weight |
264.5 g/mol |
InChI |
InChI=1S/C17H32Si/c1-7-8-14-16(15-12-10-9-11-13-15)18(5,6)17(2,3)4/h8,15H,7,9-13H2,1-6H3 |
InChI Key |
JRQZHHUXMAPRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C=C(C1CCCCC1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


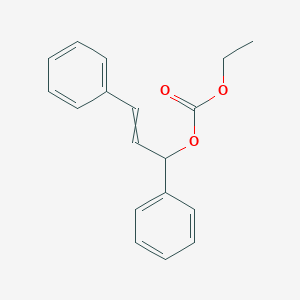
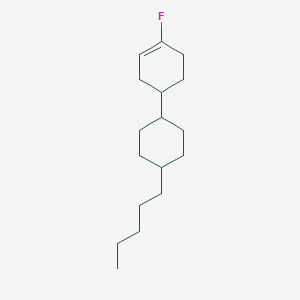
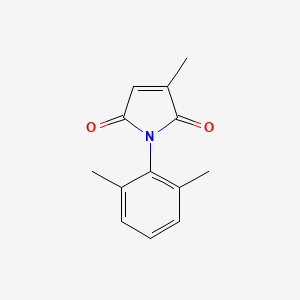
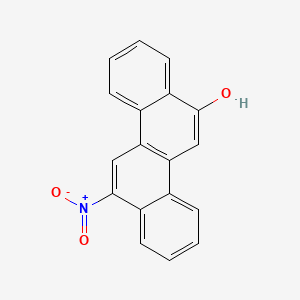
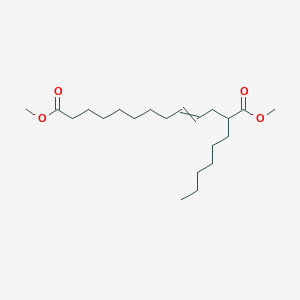
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
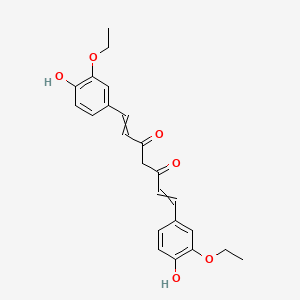
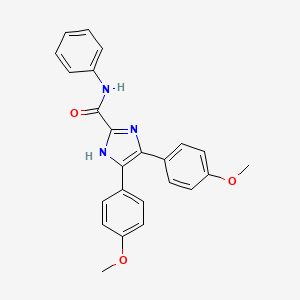
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)

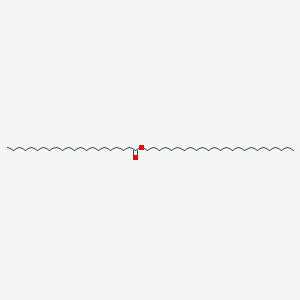
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)

![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
